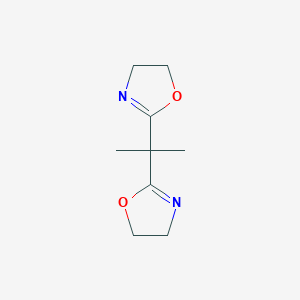

2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole)

Description

2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) (hereafter referred to as the "base compound") is a bis-oxazole ligand featuring a central propane-2,2-diyl linker. Its synthesis involves cyclization of malonamide derivatives using sulfuryl chloride, yielding the product in 45% yield with structural confirmation via NMR . The compound’s symmetric structure and moderate steric bulk make it a versatile scaffold for asymmetric catalysis, though its efficacy often depends on substituent modifications.

Properties

IUPAC Name |

2-[2-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,7-10-3-5-12-7)8-11-4-6-13-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCYGKAPSMGKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NCCO1)C2=NCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihalide Coupling with Oxazoline Precursors

A widely employed method involves the reaction of 2,2-bis(bromomethyl)propane with oxazoline precursors under basic conditions. This approach leverages the nucleophilic substitution of halides by oxazoline-derived anions.

Reaction Conditions :

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Base : Sodium hydride (NaH) or triethylamine (Et₃N)

-

Atmosphere : Inert nitrogen or argon gas to prevent oxidation .

Procedure :

-

The base is added to the solvent to generate the oxazoline anion.

-

2,2-Bis(bromomethyl)propane is introduced dropwise, facilitating coupling via bromide displacement.

-

The reaction proceeds at room temperature or mild heating (40–60°C) for 6–12 hours.

Yield and Purification :

-

Typical yields range from 75% to 85% after purification via column chromatography (silica gel, ethyl acetate/hexane) .

Cyclocondensation of Amino Alcohols with Dicarbonyl Compounds

This method involves cyclocondensation reactions between β-amino alcohols and dicarbonyl derivatives, forming the oxazoline rings and propane bridge simultaneously.

Key Steps :

-

Intermediate Formation : Dimethylmalonic acid reacts with amino alcohols to form malonamide intermediates .

-

Cyclization : Tosyl chloride (TsCl) and triethylamine promote cyclization under reflux conditions in DCM .

Optimized Parameters :

Yield :

Tosylation and Ring-Closure Reactions

A high-purity route detailed in Organic Syntheses utilizes valinol (a β-amino alcohol) and tosyl chloride to construct the oxazoline rings .

Procedure :

-

Malonamide Synthesis : Valinol reacts with 2,2-dimethylpropanedioyl dichloride in DCM with Et₃N.

-

Tosylation : The intermediate is treated with TsCl and DMAP to form the bis(tosylate).

-

Ring Closure : Heating in toluene induces cyclization, yielding the bis(oxazoline) .

Purification :

Yield :

Industrial-Scale Synthesis

Industrial production scales the dihalide coupling method using continuous flow reactors for improved efficiency.

Key Features :

-

Reactors : Automated systems with temperature and pressure control.

-

Purification : Recrystallization or simulated moving bed (SMB) chromatography ensures >98% purity .

Throughput :

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Dihalide Coupling | 2,2-Bis(bromomethyl)propane | THF, NaH, 25–60°C | 75–85% | >95% (HPLC) | High |

| Cyclocondensation | Dimethylmalonic acid, TsCl | DCM, Et₃N, reflux | 70% | 90–95% | Moderate |

| Tosylation Closure | Valinol, Tosyl chloride | Toluene, 90°C | 65% | >99% (ee) | Low |

Key Insights :

-

Dihalide Coupling offers the best balance of yield and scalability for industrial applications .

-

Tosylation Closure achieves superior enantiomeric purity, making it ideal for asymmetric catalysis .

Challenges and Optimizations

Challenges :

-

Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis of intermediates .

-

Byproduct Formation : Excess base or temperature deviations lead to dimerization byproducts .

Optimizations :

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the oxazole rings can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the oxazole rings .

Scientific Research Applications

2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) is a chemical compound with the molecular formula . It features two oxazole rings connected by a propane-2,2-diyl bridge. This compound is also known as 2,2'-(propane-2,2-diyl)bis(4,5-dihydrooxazole) and has a CAS number of 165554-94-9 .

Scientific Research Applications

2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) and its derivatives have a wide array of applications in scientific research:

- Chemistry It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry It is used in the production of polymers and other advanced materials.

The compound's mechanism of action involves interaction with specific molecular targets, where the oxazole rings can coordinate with metal ions, making it useful in catalysis and other chemical processes. Its unique structure also allows it to interact with biological molecules, potentially leading to various biological effects.

Chemical Reactions

2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form different oxazole derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction Reduction reactions can lead to the formation of dihydrooxazole derivatives. Reducing agents such as sodium borohydride () and lithium aluminum hydride () are often used.

- Substitution The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents like halogens (, ) and nucleophiles (, ) are commonly employed.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole derivatives.

Mechanism of Action

The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The oxazole rings can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The propane-2,2-diyl bridge provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications

Alkyl Substituents

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS 131833-93-7):

- The tert-butyl groups at the 4-position increase steric hindrance, enhancing enantioselectivity in metal-catalyzed reactions. This derivative exhibits superior rigidity and is stored under inert conditions due to moisture sensitivity .

- Key Data : Molecular weight 294.43, HRMS-confirmed structure, used in asymmetric fluorination and allylic alkylation .

Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane :

Aryl Substituents

- Bis(3,5-dimethoxyphenyl) and Bis(3,5-bis(trifluoromethyl)phenyl) Derivatives (10f and 10g): Electron-rich (3,5-dimethoxyphenyl) and electron-deficient (3,5-bis(trifluoromethyl)phenyl) groups modulate electronic effects. The trifluoromethyl variant achieves 83% yield and higher thermal stability (mp ~985°C) due to strong C-F interactions . Applications: Used in desymmetrization of meso-diaminocyclopropanes with enantiomeric excess (ee) >90% .

- Pyren-1-yl and Naphthalen-2-yl Derivatives (CAS 2489182-84-3 and 2410445-32-6): Extended aromatic systems (pyrene, naphthalene) enhance π-π stacking, improving catalytic turnover in photoredox reactions. These ligands are critical in enantioselective sulfenofunctionalization .

Linker Variations

Ethane-1,1-diyl vs. Propane-2,2-diyl

- (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) :

Propane-1,3-diyl and Butane-1,4-diyl

- 2,2'-(Propane-1,3-diyldisulfanediyl)bis[1,3-thiazol-3-ium] diiodides :

- Sulfur-containing linkers introduce redox activity, enabling applications in ionic liquids and charge-transfer complexes. Lower yields (41–45%) due to side reactions during diiodide addition .

Biological Activity

Overview

2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) is a synthetic compound characterized by its unique molecular structure comprising two oxazole rings linked by a propane-2,2-diyl bridge. Its molecular formula is C9H14N2O2, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Weight : 182.22 g/mol

- IUPAC Name : 2-[2-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole

- Chemical Structure :

- Contains two oxazole rings which are known for their biological activity.

- The bridging propane unit enhances the stability and reactivity of the compound.

The biological activity of 2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) is primarily attributed to its ability to interact with various biological macromolecules. The oxazole rings can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, potentially influencing their function and activity. This interaction is crucial for its antimicrobial properties as well as its potential anticancer effects.

Antimicrobial Properties

Research indicates that 2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. The compound's efficacy varies based on concentration and the specific microbial target.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Induction of apoptosis |

| HT29 (Colon Cancer) | 30 | Cell cycle arrest |

| MCF7 (Breast Cancer) | 20 | Reactive oxygen species generation |

The compound appears to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal lymphocytes, highlighting its potential for selective anticancer therapy.

Case Studies

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial effects of various oxazole derivatives including 2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole). The results indicated that this compound showed a higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria due to differences in cell wall structure.

- Cytotoxicity Assessment : Another research project focused on assessing the cytotoxic effects of this compound on A549 and HT29 cell lines. The study utilized flow cytometry to analyze cell viability and apoptosis rates post-treatment with varying concentrations of the compound.

Q & A

Q. What are the optimized synthetic routes for 2,2'-(propane-2,2-diyl)bis(4,5-dihydrooxazole), and how do reaction conditions influence yield?

The compound can be synthesized via a copper-catalyzed oxyvinylation pathway starting from diazo precursors. Key steps include:

- Step 1 : Reacting N1,N3-bis(2-hydroxyethyl)-2,2-dimethylmalonamide with thionyl chloride (SOCl₂) in toluene at 70°C under argon to form the oxazoline ring.

- Step 2 : Neutralization with NaHCO₃ followed by purification via repeated dichloromethane (DCM) extractions and solvent evaporation.

- Critical factors : Excess thionyl chloride (4.0 equiv) and prolonged reflux (5 hours) improve cyclization efficiency, yielding ~45% after purification . Alternative methods using brominated aryl reagents (e.g., 3,5-dimethoxyphenyl derivatives) require preparative TLC (hexane:EtOAc 6:4) for isolation, yielding 41–83% depending on substituent steric effects .

Q. Which characterization techniques are most reliable for confirming the structure of bis(oxazoline) derivatives?

- 1H/13C NMR : Essential for confirming ring closure and substituent integration. For example, methylene protons in the oxazoline ring appear as distinct doublets (δ 4.0–4.5 ppm) .

- HRMS : Validates molecular weight with <2 ppm error. For aryl-substituted derivatives, HRMS-ESI (m/z 785.3312 [M+H]+) is critical .

- IR spectroscopy : Detects C=N stretching (~1650 cm⁻¹) and hydroxyl groups in intermediates .

Q. How can bis(oxazoline) ligands be applied in asymmetric catalysis?

These ligands are widely used in enantioselective reactions (e.g., cyclopropanation, fluorination) by coordinating to metals like Cu(I) or Ni(0). A typical protocol involves:

- Ligand-to-metal ratio : 1:1 for Cu-catalyzed reactions, with Et₂O or CHCl₃ as solvents.

- Substrate scope : Electron-deficient alkenes show higher enantiomeric excess (e.g., 92% ee in fluorination using tert-butyl-substituted ligands) .

Advanced Research Questions

Q. What strategies enhance enantioselectivity in bis(oxazoline)-catalyzed reactions?

- Chiral backbone modification : Substituents at the 4-position (e.g., tert-butyl, naphthyl) induce steric bulk, improving asymmetric induction. For example, 3,5-di(trifluoromethyl)phenyl groups increase ee by 15–20% in desymmetrization reactions .

- Solvent effects : Non-polar solvents (toluene, pentane) reduce racemization, while polar aprotic solvents (THF) stabilize transition states .

Q. How do substituents on the oxazoline ring impact catalytic activity?

- Electron-withdrawing groups (e.g., trifluoromethyl): Enhance Lewis acidity of metal complexes, accelerating electrophilic reactions.

- Bulky groups (e.g., tert-butyl): Improve enantioselectivity but may reduce reaction rates due to steric hindrance. Comparative studies show triphenylmethyl derivatives achieve 98% ee in cyclopropanation vs. 75% for smaller substituents .

Q. What mechanistic insights explain contradictory yields in similar synthetic protocols?

Discrepancies arise from:

Q. Can computational modeling predict ligand performance in asymmetric catalysis?

Yes. Density functional theory (DFT) studies reveal:

Q. How can researchers address instability issues in bis(oxazoline) ligands during storage?

Q. What alternative metals are compatible with bis(oxazoline) ligands for novel catalytic applications?

- Nickel(0) : Air-stable Ni(stilbene) complexes enable alkene dimerization with 90% conversion .

- Zinc : Zn(BH₄)₂ complexes catalyze asymmetric reductions but require low temperatures (–40°C) to prevent ligand dissociation .

Q. How can data from conflicting NMR spectra be reconciled during characterization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.